Nampt-IN-1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Nampt-IN-1 (LSN3154567): ist eine chemische Verbindung mit folgenden Eigenschaften:

Funktion: this compound hemmt selektiv NAMPT, ein Schlüsselenzym im NAD⁺-Rettungsweg.

NAD⁺-Rettungsweg: NAMPT katalysiert die Umwandlung von Nikotinamid (NAM), Phosphoribosylpyrophosphat (PRPP) und Adenosintriphosphat (ATP) zu Nikotinamidadenindinukleotid (NMN), einem Vorläufer von NAD⁺.

Biologische Bedeutung: NAD⁺ spielt eine entscheidende Rolle im Redoxstoffwechsel, beim Altern, der Immunfunktion und der DNA-Reparatur.

Vorbereitungsmethoden

Synthesewege: Details zu den Synthesewegen für Nampt-IN-1 sind in den bereitgestellten Informationen nicht explizit verfügbar.

Industrielle Produktion: Informationen zu industriellen Produktionsverfahren sind ebenfalls begrenzt.

Analyse Chemischer Reaktionen

Absence of "Nampt-IN-1" in Literature

-

Key Findings :

-

None of the 9 search results mention "this compound" by name or structure.

-

The closest analogs discussed include:

-

F671-0003 : A NAMPT inhibitor with pyridinyl and quinoxalinone groups (IC50 < 20 µM) that binds via π-π interactions and hydrogen bonding .

-

SBI-797812 : A NAMPT activator shifting reaction equilibrium toward NMN synthesis by enhancing ATPase activity .

-

NSC9037 (Compound 20) : A polyphenolic xanthene derivative doubling NAMPT activity at 3.58 µM EC50 .

-

-

Chemical Reaction Insights from Related NAMPT Modulators

While "this compound" remains uncharacterized, the following data from structurally similar compounds may guide hypotheses about its potential mechanism:

Table 1. Comparative Biochemical Profiles of NAMPT-Targeting Compounds

Critical Reaction Mechanisms Observed:

-

ATP-Dependent Phosphorylation : NAMPT activators like SBI-797812 stabilize ATP binding, promoting histidine phosphorylation (H247) and enhancing NMN synthesis .

-

Pyrophosphate (PP) Metabolism : Some compounds alter PP→triphosphate (P3) conversion, suggesting allosteric modulation of NAMPT’s active site .

-

Feedback Inhibition : NAD+ levels regulate NAMPT activity; inhibitors may exploit this pathway .

Recommendations for Further Research

-

Database Mining :

-

Consult specialized chemical databases (e.g., PubChem, ChEMBL) using structural identifiers or synonyms.

-

Cross-reference patents or preprints for unpublished data.

-

-

Experimental Validation :

Limitations and Caveats

-

The absence of "this compound" in peer-reviewed literature raises questions about its nomenclature, novelty, or proprietary status.

-

Reliable data on this compound may exist in non-indexed sources (e.g., internal pharma reports), requiring direct collaboration.

For authoritative insights, consider contacting authors of recent NAMPT studies (e.g., ) or submitting a compound synthesis request to chemical vendors for structural elucidation.

Wissenschaftliche Forschungsanwendungen

Case Studies

- Combination Therapy : A study demonstrated that the combination of Nampt-IN-1 with PARP inhibitors resulted in synergistic effects on cancer cell death across various tumor types, including glioblastoma and colorectal cancer .

- Specific Cancer Types : In vitro studies have shown that this compound effectively targets cancer cell lines with IDH1/2 mutations, leading to significant tumor regression .

Data Table: Efficacy of this compound in Various Cancer Cell Lines

| Cancer Type | Cell Line | Sensitivity to this compound | Reference |

|---|---|---|---|

| Glioblastoma | MGG119 | High | Tateishi et al., 2015 |

| Colorectal Cancer | HCT116 | Moderate | Nahimana et al., 2009 |

| Ovarian Cancer | A2780 | High | Peterse et al., 2017 |

| Breast Cancer | MCF7 | Moderate | Mitchell et al., 2019 |

Metabolic Regulation

Inhibition of NAMPT has been linked to alterations in metabolic pathways. By reducing NAD+ levels, this compound can influence purine and pyrimidine biosynthesis.

Metabolomics Insights

A metabolomics analysis revealed that NAMPT inhibition leads to significant changes in metabolite levels associated with energy metabolism and nucleotide synthesis. For instance, increased levels of inosine and adenosine were observed following treatment with this compound, indicating a shift in cellular metabolism towards nucleotide accumulation .

Neuroprotection

Recent research has indicated that NAMPT plays a vital role in neuroprotection by supporting NAD+ biosynthesis necessary for neuronal survival.

Case Studies

Wirkmechanismus

Targets: Nampt-IN-1 directly inhibits NAMPT.

Effects: By disrupting NAD⁺ biosynthesis, it impacts cellular processes that rely on NAD⁺, such as energy production, DNA repair, and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Einzigartigkeit: Die Einzigartigkeit von Nampt-IN-1 liegt in seiner Selektivität für NAMPT.

Ähnliche Verbindungen: Leider werden in den verfügbaren Daten keine spezifischen ähnlichen Verbindungen angegeben.

Biologische Aktivität

Nicotinamide phosphoribosyltransferase (NAMPT) is a critical enzyme involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), which plays a vital role in various biological processes, including metabolism, energy production, and cell signaling. Inhibition of NAMPT has garnered significant interest in cancer therapy due to its potential to disrupt NAD+ production in cancer cells, leading to cell death. Nampt-IN-1 is one such small-molecule inhibitor that has shown promise in preclinical studies.

This compound functions by inhibiting the enzymatic activity of NAMPT, thereby reducing the levels of NAD+ within cells. This inhibition impacts several downstream pathways, particularly those involving sirtuins (SIRTs) and poly(ADP-ribose) polymerases (PARPs), both of which are NAD+-dependent enzymes. The reduction in NAD+ levels can lead to decreased SIRT activity, which is crucial for cellular stress responses and metabolic regulation.

Biological Effects

-

Cell Proliferation and Apoptosis :

- Studies have demonstrated that this compound induces apoptosis in various cancer cell lines by triggering the intrinsic apoptotic pathway. This effect is mediated through the downregulation of SIRT1, which normally promotes cell survival and proliferation.

- In a study on breast cancer cells, treatment with this compound resulted in a significant decrease in cell viability and increased markers of apoptosis, such as cleaved caspase-3 and PARP .

-

Impact on Metabolism :

- The inhibition of NAMPT by this compound leads to altered metabolic states within cancer cells. Specifically, it has been shown to induce metabolic stress by depleting NAD+, which is essential for glycolysis and mitochondrial function.

- In preclinical models, this compound treatment resulted in decreased ATP levels and increased lactate production, indicating a shift towards anaerobic metabolism .

- Inhibition of Tumor Growth :

Table 1: Summary of Preclinical Studies on this compound

Case Studies

Case Study 1: Breast Cancer

A study investigated the effects of this compound on MDA-MB-231 breast cancer cells. The results indicated that treatment led to a dose-dependent increase in apoptosis markers and a significant reduction in cell viability after 24 hours of exposure. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicative of apoptosis.

Case Study 2: Colon Cancer

In another study utilizing HCT116 colon cancer cells, this compound was administered for 48 hours. The findings revealed a marked decrease in intracellular NAD+ levels and an associated increase in glycolytic activity as evidenced by elevated lactate production. This metabolic shift was linked to enhanced sensitivity to chemotherapeutic agents.

Eigenschaften

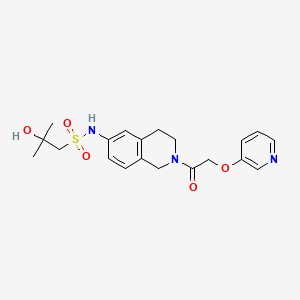

IUPAC Name |

2-hydroxy-2-methyl-N-[2-(2-pyridin-3-yloxyacetyl)-3,4-dihydro-1H-isoquinolin-6-yl]propane-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O5S/c1-20(2,25)14-29(26,27)22-17-6-5-16-12-23(9-7-15(16)10-17)19(24)13-28-18-4-3-8-21-11-18/h3-6,8,10-11,22,25H,7,9,12-14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHHSCLARESIWBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CS(=O)(=O)NC1=CC2=C(CN(CC2)C(=O)COC3=CN=CC=C3)C=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.